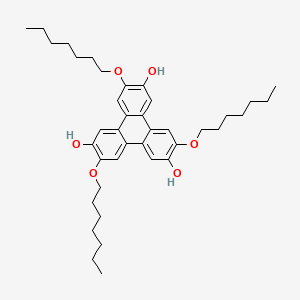
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol is a complex organic compound with the molecular formula C39H54O6 and a molecular weight of 618.842 g/mol . This compound is characterized by its triphenylene core substituted with heptyloxy groups at positions 3, 7, and 11, and hydroxyl groups at positions 2, 6, and 10
Méthodes De Préparation
The synthesis of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of triphenylene with heptyl bromide in the presence of a base to introduce the heptyloxy groups . This is followed by hydroxylation at specific positions using reagents such as hydrogen peroxide or sodium periodate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride .
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydroxy derivatives .
Applications De Recherche Scientifique
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The heptyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets . These interactions can modulate various biological processes, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups at all six positions, making it more hydrophilic and less lipophilic compared to this compound.
2,3,6,7,10,11-Hexaaminotriphenylene: This compound contains amino groups instead of hydroxyl groups, which significantly alters its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its balanced hydrophilic and lipophilic properties, making it versatile for various applications .
Propriétés
Numéro CAS |
906663-82-9 |
|---|---|
Formule moléculaire |
C39H54O6 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
3,7,11-triheptoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)32-26-38(44-20-17-14-11-8-5-2)36(42)24-30(32)33-27-39(35(41)23-29(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
Clé InChI |
AYJYEXYYLWCPRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)O)OCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
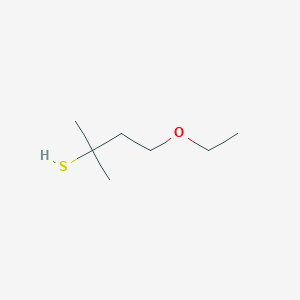
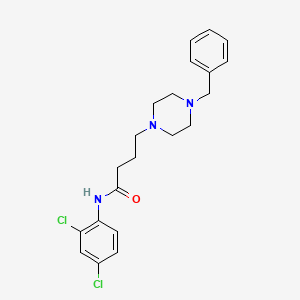
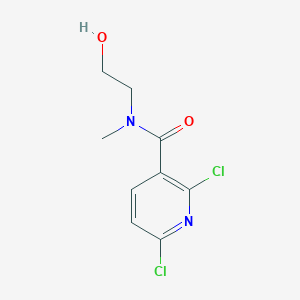

![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
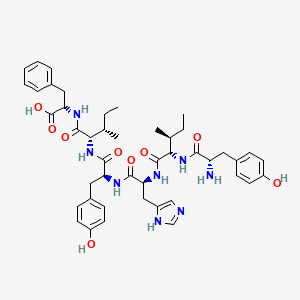
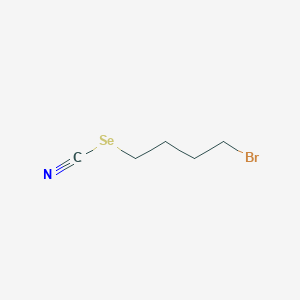
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)

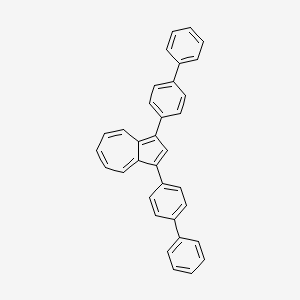
![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
